4-Methoxy-2-methylbenzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
Benzamide, the parent compound consisting of a benzene (B151609) ring attached to a carboxamide group, serves as a foundational structure in a vast area of chemical research. fiveable.me Benzamide derivatives are of significant interest due to their wide range of biological activities and applications. nih.gov In medicinal chemistry, the benzamide moiety is a key component in numerous approved drugs, including antiemetics, antipsychotics, antidepressants, and anticonvulsants. solubilityofthings.com
The utility of the benzamide scaffold stems from several key features:
Structural Versatility : The aromatic ring and the amide group can be readily functionalized with various substituents, allowing for fine-tuning of the molecule's steric, electronic, and physicochemical properties.
Hydrogen Bonding Capability : The amide group's ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets like enzymes and receptors.
Chemical Stability : The amide bond is generally stable, providing a robust core for drug design and the synthesis of various organic materials. mdpi.com
Research in this field continuously explores novel benzamide derivatives for therapeutic purposes, investigating their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. nih.gov 4-Methoxy-2-methylbenzamide fits within this context as a tailored starting material, offering a specific substitution pattern for the synthesis of new chemical entities with potentially unique biological or physical properties.
Significance of the Methoxy (B1213986) and Methyl Substituents in Benzamide Frameworks
The methoxy group is an electron-donating group that can significantly impact a molecule's behavior:
Electronic Effects : It increases the electron density of the benzene ring, which can influence the reactivity of the aromatic system and the properties of the amide group. This electron-donating nature has been shown to enhance the antioxidant properties in some benzamide derivatives. acs.org
Lipophilicity and Solubility : The methoxy group can increase a compound's lipophilicity, which may affect its ability to cross biological membranes and its solubility in organic solvents. smolecule.com
Biological Interactions : It can participate in hydrogen bonding through its oxygen atom, potentially anchoring the molecule within the active site of a biological target. Its presence is crucial for the activity of certain enzyme inhibitors and prokinetic agents. nih.govresearchgate.net
The methyl group at the ortho-position relative to the amide also plays a crucial role:
Steric Influence : Its presence adjacent to the primary functional group can create steric hindrance. This can influence the conformation of the amide group relative to the plane of the benzene ring, which in turn affects how the molecule can interact with other molecules or biological receptors.
Electronic Modification : As an electron-donating group, it further modulates the electronic landscape of the aromatic ring.
Together, the 1,2,4-substitution pattern of these groups on this compound creates a unique chemical entity with specific steric and electronic properties that are exploited in the design of new, more complex target molecules.
Overview of Current Research Themes on this compound
Current research primarily utilizes this compound as a specialized intermediate in organic synthesis. nih.gov While extensive studies on the final applications of this specific compound are not widely published, its structure makes it relevant to several active research areas, as demonstrated by studies on closely related analogues.
Key Research Directions:
Scaffold for Medicinal Chemistry : The primary application is as a building block for creating new molecules with potential therapeutic value. The benzamide core is a known pharmacophore, and derivatives are frequently investigated for various biological activities. For example, other substituted benzamides have been explored as enzyme inhibitors, anticancer agents, and multi-target drugs for conditions like Alzheimer's disease. nih.govmdpi.comsmolecule.com
Development of Novel Enzyme Inhibitors : Benzamide derivatives are actively being synthesized and tested as inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase, which are targets for treating a range of diseases. nih.gov The specific substitution pattern of this compound provides a unique starting point for creating inhibitors with novel selectivity and potency profiles.
Probes for Materials Science : Certain benzamide derivatives exhibit interesting photophysical properties. For instance, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, a positional isomer of a derivative of the title compound, has been synthesized and studied for its pH-dependent fluorescence, suggesting potential applications in the development of chemical sensors. researchgate.net This indicates that derivatives of this compound could be explored for similar applications in materials science.
The following tables summarize the known properties of this compound and the documented applications of some of its structural relatives, illustrating the research fields it contributes to.
Data Tables
Table 1: Physicochemical Properties of this compound
This table outlines key physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | hoffmanchemicals.com |
| Molecular Weight | 165.19 g/mol | hoffmanchemicals.com |
| Physical State | Solid (Off-white to white) | hoffmanchemicals.com |
| CAS Number | 139583-91-8 | hoffmanchemicals.com |
| Predicted Boiling Point | 274.7 ± 28.0 °C (at 760 Torr) | hoffmanchemicals.com |
| Predicted Density | 1.113 ± 0.06 g/cm³ (at 20 °C) | hoffmanchemicals.com |
Table 2: Research Applications of Structurally Related Benzamide Derivatives
This table highlights the therapeutic and technical applications being investigated for various benzamide compounds that are structurally related to this compound, demonstrating the potential research avenues for its derivatives.
| Compound Name | Key Structural Features | Research Application / Finding | Source |
| N-(4-methoxyphenyl)-2-methylbenzamide | N-aryl substitution | Investigated for potential anticancer activity through apoptosis induction in cancer cells. | smolecule.com |
| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide | 2-methoxy group, further substitution | Shows potent and selective gastric prokinetic activity. | nih.gov |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | Isomeric methoxy/methyl positions | Exhibits pH-dependent fluorescence, making it a candidate for chemical sensor development. | researchgate.net |
| Benzamide-sulfonamide hybrids | Benzamide core with sulfonamide moiety | Act as potent inhibitors of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMRTZXRXPAQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310597 | |
| Record name | 4-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139583-91-8 | |
| Record name | 4-Methoxy-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139583-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Methodologies for 4 Methoxy 2 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Data and Analysis
Proton NMR (¹H NMR) spectroscopy of 4-Methoxy-2-methylbenzamide reveals a distinct set of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electron-donating or electron-withdrawing groups.
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (position 6) | ~ 7.8-8.0 | Doublet (d) | 1H |
| Aromatic H (position 5) | ~ 6.7-6.9 | Doublet of Doublets (dd) | 1H |
| Aromatic H (position 3) | ~ 6.7-6.9 | Doublet (d) | 1H |
| Amide (-CONH₂) | ~ 5.5-7.5 | Broad Singlet | 2H |
| Methoxy (B1213986) (-OCH₃) | ~ 3.8 | Singlet (s) | 3H |
| Methyl (-CH₃) | ~ 2.4 | Singlet (s) | 3H |
The aromatic region of the spectrum is anticipated to show three distinct signals for the three protons on the benzene (B151609) ring. The proton at position 6, being adjacent to the electron-withdrawing amide group, would be the most deshielded and appear at the lowest field. The protons at positions 3 and 5 would be shifted upfield due to the electron-donating effect of the methoxy and methyl groups. The amide protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy and methyl protons are expected to appear as sharp singlets, as they have no adjacent protons to couple with.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~ 168-172 |
| Aromatic C (position 4) | ~ 160-163 |
| Aromatic C (position 2) | ~ 138-141 |
| Aromatic C (position 6) | ~ 130-133 |
| Aromatic C (position 1) | ~ 125-128 |
| Aromatic C (position 5) | ~ 112-115 |
| Aromatic C (position 3) | ~ 110-113 |
| Methoxy (-OCH₃) | ~ 55-58 |
| Methyl (-CH₃) | ~ 20-23 |
The carbonyl carbon of the amide group is characteristically found at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the electron-donating methoxy group (C4) will be significantly deshielded, as will the carbon bearing the methyl group (C2). The remaining aromatic carbons will have shifts determined by their relative positions to the substituents. The carbon of the methoxy group appears in the typical range for sp³-hybridized carbons bonded to an oxygen atom, while the methyl carbon appears at a higher field.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide, methoxy, and substituted benzene functionalities.
Expected FTIR Data:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide (-CONH₂) | N-H stretching | 3150-3500 (two bands) |
| Aromatic C-H | C-H stretching | 3000-3100 |
| Aliphatic C-H (CH₃) | C-H stretching | 2850-3000 |
| Amide C=O | C=O stretching (Amide I) | ~ 1650 |
| Amide N-H | N-H bending (Amide II) | ~ 1600 |
| Aromatic C=C | C=C stretching | 1450-1600 |
| C-O (methoxy) | C-O stretching | 1000-1300 (asymmetric and symmetric) |
The two N-H stretching bands of the primary amide are a key feature. The strong absorption around 1650 cm⁻¹ is characteristic of the amide I band (C=O stretch), while the amide II band (N-H bend) appears around 1600 cm⁻¹. The various C-H and C=C stretching and bending vibrations confirm the presence of the aromatic ring and the aliphatic methyl and methoxy groups.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and N-H give strong signals in FTIR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
Expected FT-Raman Data:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | C-H stretching | 3000-3100 |
| Aliphatic C-H (CH₃) | C-H stretching | 2850-3000 |
| Aromatic Ring | Ring stretching | ~ 1600 |
| Benzene Ring | Ring breathing mode | ~ 1000 |
The aromatic ring vibrations, particularly the ring stretching and breathing modes, are often prominent in the FT-Raman spectrum. The C-H stretching vibrations will also be present. The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational modes of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. For this compound (C₉H₁₁NO₂), the expected molecular weight is approximately 165.19 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 165. A prominent fragment would likely be the benzoyl cation derivative formed by the loss of the -NH₂ group, as well as fragments resulting from the cleavage of the methyl and methoxy groups. Analysis of these fragmentation patterns allows for the confirmation of the compound's structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is highly effective for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to both separate the compound from any volatile impurities and to provide a distinctive mass spectrum for identification.
The process involves injecting the sample, which is then vaporized and carried by an inert gas through a chromatographic column. etamu.edu Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. etamu.edu As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that allows for definitive identification. The GC-MS analysis produces a chromatogram where each peak corresponds to an individual compound, and a mass spectrum for each peak that reveals its mass-to-charge ratio (m/z). etamu.edu Experimental parameters such as the type of column, carrier gas flow rate, and oven temperature can be adjusted to optimize separation. etamu.edu
Table 1: Typical GC-MS Parameters for Analysis of Aromatic Amides| Parameter | Typical Value/Condition |
|---|---|
| GC Column | RXi-5-Sil MS (or similar capillary column) |
| Carrier Gas | Helium or Nitrogen etamu.edu |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp. 70°C, ramped to 280°C nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV unl.edu |
| Mass Analyzer | Quadrupole |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound, HRMS would be used to validate its molecular formula, C₉H₁₁NO₂. The experimentally determined exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) is compared to the theoretically calculated mass. A close match between the found and calculated values, typically within a few parts per million (ppm), confirms the elemental composition. This technique is frequently cited in the characterization of newly synthesized benzamide (B126) derivatives to provide definitive structural proof. doi.org
Table 2: HRMS Data for this compound| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.0863 | Typically within ±0.0005 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile or thermally unstable compounds like this compound. The methodology involves separating the analyte using liquid chromatography before it is detected by a mass spectrometer. korseaj.org
Typically, a reversed-phase C18 column is used for separation. korseaj.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an additive such as formic acid to enhance the ionization of the target compound in the mass spectrometer's source. korseaj.org Electrospray ionization (ESI) is a common ionization technique for this class of compounds, usually operating in positive ion mode to detect the protonated molecule [M+H]⁺. korseaj.orgunipd.it LC-MS/MS, a tandem version of the technique, can be used for even greater specificity and for quantification by monitoring specific precursor-to-product ion transitions, an approach known as Selected Reaction Monitoring (SRM). nih.gov
Table 3: Example LC-MS Method Parameters| Parameter | Typical Condition |
|---|---|
| LC System | Acquity UPLC or similar korseaj.org |
| Column | Reversed-phase C18, ~100 x 2 mm, <3 µm korseaj.org |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile korseaj.org |
| Elution | Gradient elution |
| Ionization Source | Electrospray Ionization (ESI), positive mode unipd.itnih.gov |
| Detection Mode | Full Scan or Selected Reaction Monitoring (SRM) nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. measurlabs.com By utilizing columns packed with smaller particles (typically less than 2 µm), UPLC systems operate at higher pressures to achieve dramatically faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC. measurlabs.comdshs-koeln.de
When coupled with mass spectrometry, UPLC-MS allows for high-throughput analysis, which is particularly advantageous in fields like metabolomics and drug discovery. routledge.com For this compound, employing a UPLC-MS method would translate to significantly reduced run times—for instance, a separation that takes over 20 minutes on an HPLC system might be completed in under 5 minutes on a UPLC system, while maintaining or even improving chromatographic separation. dshs-koeln.de The fast and selective nature of UPLC-MS/MS makes it a highly valuable technique for quantitative analysis in complex matrices. nih.gov
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of this compound and for tracking the progress of its synthesis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used extensively in organic synthesis to monitor reactions and check compound purity. gpi.ac.inchemistryhall.com The technique involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. chemistryhall.com The plate is then placed vertically in a sealed chamber containing a solvent mixture, or eluent. chemistryhall.com
As the eluent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com This differential movement results in separation. The position of each separated spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com By comparing the Rf value of the reaction mixture to that of the starting material, the progress of the reaction leading to this compound can be easily visualized. escholarship.org
Table 4: Hypothetical TLC Data for Reaction Monitoring| Compound | Function | Hypothetical Rf Value (Hexane:EtOAc 7:3) |
|---|---|---|
| Starting Material (e.g., 2-methylbenzoic acid) | Precursor | 0.20 |
| This compound | Product | 0.45 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It offers significantly higher resolution, efficiency, and reproducibility than TLC, making it the standard method for final purity assessment. openaccessjournals.com
For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol (B129727). sielc.com A UV detector is commonly used, set to a wavelength where the benzamide's aromatic ring exhibits strong absorbance. sielc.com The output, a chromatogram, shows peaks corresponding to each component in the sample. The retention time of the peak identifies the compound, while the area under the peak is proportional to its concentration, allowing for precise quantification of purity. The method's reliability and selectivity make it suitable for quality control in various industries. nih.gov
Table 5: Typical HPLC Conditions for Purity Analysis| Parameter | Typical Condition |
|---|---|
| Column | Primesep 100 C18 (or equivalent), 4.6 x 150 mm, 5 µm sielc.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at ~254 nm or ~270 nm korseaj.org |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Other Spectroscopic and Analytical Techniques
Beyond the more common spectroscopic methods, other specialized techniques offer further insight into the molecular characteristics of this compound.
Spectrofluorometric Analysis
Spectrofluorometric analysis is a highly sensitive spectroscopic technique used to measure the fluorescence spectrum of a compound. It provides information on the electronic transitions and the structural environment of a molecule. This analysis involves exciting the molecule at a specific wavelength (excitation wavelength) and measuring the light it emits at a longer wavelength (emission wavelength).
Detailed research findings from peer-reviewed literature specifically detailing the experimental spectrofluorometric analysis of this compound, including its excitation and emission wavelengths, are not publicly available at this time. Further experimental investigation would be required to determine its characteristic fluorescence profile.
Elemental Microanalysis (CHN)
Elemental microanalysis, commonly known as CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula to assess its purity.
The molecular formula for this compound is C₉H₁₁NO₂. Based on this, the theoretical elemental composition can be calculated. While specific experimental findings for this compound are not detailed in the available literature, the standard for a pure sample is that the found values should be within ±0.4% of the calculated theoretical values.
Below is a data table presenting the theoretical elemental composition of this compound.
| Element | Theoretical % |
| Carbon (C) | 65.44 |
| Hydrogen (H) | 6.71 |
| Nitrogen (N) | 8.48 |
| Table 1: Theoretical Elemental Composition of this compound. Experimental data is not available in the cited sources. |
Crystallographic Investigations and Intermolecular Interactions of 4 Methoxy 2 Methylbenzamide and Benzamide Derivatives
X-ray Diffraction Studies on Benzamide (B126) Derivatives
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of various benzamide derivatives provides insight into the expected crystallographic parameters for 4-Methoxy-2-methylbenzamide.
The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. A significant number of benzamide derivatives crystallize in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle.
For instance, the closely related compound 4-Methoxy-N-methylbenzamide crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.netiucr.org This space group is common for organic molecules. Other derivatives, such as 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide and N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl)-Benzofuran-3-yl]-benzamide , also adopt a monoclinic system, with the space group P2₁/n. researchgate.net In contrast, derivatives like 4-Bromo-N-phenylbenzamide have been found to crystallize in the triclinic system with the space group P-1. researchgate.net Theoretical predictions for 2-Methoxy-4-methylbenzamide , an isomer of the title compound, also suggest a monoclinic system with a P2₁/c space group. smolecule.com
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4-Methoxy-N-methylbenzamide | Monoclinic | P2₁/c | nih.goviucr.org |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Monoclinic | P2₁/n | researchgate.net |
| 4-Bromo-N-phenylbenzamide | Triclinic | P-1 | researchgate.net |
| 2-Methoxy-4-methylbenzamide (Predicted) | Monoclinic | P2₁/c | smolecule.com |
The unit cell is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules per unit cell (Z), precisely define the crystal lattice.
For 4-Methoxy-N-methylbenzamide , the unit cell parameters have been determined as a = 8.7350 Å, b = 9.2750 Å, c = 10.719 Å, and β = 99.83°, with Z = 4. nih.govresearchgate.netiucr.org The molecule adopts a nearly planar conformation. In contrast, the molecule of 4-Bromo-N-phenylbenzamide is twisted in its solid state. nih.gov The conformation of the benzamide backbone is significantly influenced by the nature and position of its substituents. The presence of bulky groups or groups capable of forming intramolecular hydrogen bonds can cause significant deviations from planarity.
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Methoxy-N-methylbenzamide | 8.7350 | 9.2750 | 10.719 | 90 | 99.83 | 90 | 4 | nih.goviucr.org |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | 9.7206 | 4.9885 | 28.725 | 90 | 95.628 | 90 | 4 | researchgate.net |
| 4-Bromo-N-phenylbenzamide | 5.3552 | 7.6334 | 13.9956 | 105.757 | 100.585 | 90.086 | 2 | researchgate.net |
The dihedral angle between the plane of the aromatic ring and the amide group is a key conformational parameter. It describes the degree of twist around the C(ring)—C(amide) bond and affects the extent of π-conjugation between the two systems.
In 4-Methoxy-N-methylbenzamide , this dihedral angle is relatively small at 10.6°, indicating a high degree of planarity which facilitates π-electron delocalization. nih.govresearchgate.net For molecules with two aromatic rings, such as 4-Bromo-N-phenylbenzamide , the molecule is significantly twisted. The central amide plane makes dihedral angles of 30.2° and 29.2° with the phenyl and 4-bromophenyl rings, respectively, and the angle between the two rings is 58.63°. nih.govnih.gov In 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide , the central amide unit forms dihedral angles of 28.17° and 26.47° with its adjacent benzene (B151609) rings, while the two rings themselves are nearly coplanar with a dihedral angle of just 4.52°. nih.gov These variations highlight the conformational flexibility of the benzamide scaffold.
Unit Cell Parameters and Molecular Conformation in the Solid State
Analysis of Intermolecular Interactions in Crystal Packing
The stability of a crystal lattice is derived from a network of intermolecular interactions that hold the molecules together in a highly ordered arrangement.
Hydrogen bonds are the most significant directional interactions in the crystal packing of benzamides. The amide group is an excellent hydrogen bond donor (N—H) and acceptor (C=O).
In the crystal structure of 4-Methoxy-N-methylbenzamide , molecules are linked into chains along the b-axis by N—H···O hydrogen bonds, which are further supported by weaker C—H···O contacts. nih.govresearchgate.net Similarly, molecules of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide are linked by both N—H···O and C—H···O interactions, forming an infinite tape-like structure. researchgate.netnih.gov In cases where a water molecule is incorporated into the crystal lattice, as seen with 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, it can act as a bridge, participating in O—H···O, O—H···N, and N—H···O hydrogen bonds to link different molecules.
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 4-Methoxy-N-methylbenzamide | N—H···O, C—H···O | Forms molecular chains along the b-axis. | nih.govresearchgate.net |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | N—H···O, C—H···O | Forms an infinite tape structure. | researchgate.netnih.gov |
| 4-Bromo-N-phenylbenzamide | N—H···O | Links molecules into chains along the nih.gov direction. | nih.gov |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | N—H···O (intramolecular) | Forms an S(6) ring motif. | researchgate.net |
Weaker non-covalent interactions, such as π-stacking and C—H···π interactions, play a crucial role in the three-dimensional organization of the crystal lattice. The aromatic rings of benzamides are well-suited for these types of interactions.
Influence of Substituents on Crystal Architecture
The primary amide group in benzamides is a robust hydrogen-bond donor and acceptor, typically forming centrosymmetric R²₂(8) dimers through N-H···O hydrogen bonds. However, substituents can modulate this behavior. For instance, in the case of 4-methoxy-N-methylbenzamide, a close analog to the title compound, molecules are connected via N—H⋯O hydrogen bonds to form chains along the b-axis. These chains are further linked by C—H⋯π interactions, creating a three-dimensional network. iucr.orgresearchgate.netnih.gov The dihedral angle between the amide group and the benzene ring is a critical parameter; for 4-methoxy-N-methylbenzamide, it is a relatively small 10.6 (1)°, indicating a near-planar conformation that facilitates π-electron conjugation. iucr.orgresearchgate.netnih.gov
The introduction of different or additional substituents can significantly alter this arrangement. In 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the presence of multiple substituents leads to a more twisted conformation. researchgate.net The central amide unit forms dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene rings, which themselves are nearly coplanar. researchgate.net The crystal packing is dominated by C—H⋯O and N—H⋯O interactions that link the molecules into a tape-like structure. researchgate.net
Halogen substituents also exert a strong influence on crystal packing. Fluorine substitution, for example, can suppress the disorder often found in benzamide crystals without necessarily changing the packing motif. In a series of N-(arylsulfonyl)-4-fluorobenzamides, methoxy- and fluoro-substituted compounds displayed a greater diversity of weak intermolecular interactions, including C—H⋯O and π-π interactions, in addition to the expected N—H⋯O hydrogen bonds.
Table 1: Crystallographic Data for Selected Benzamide Derivatives
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Amide-Ring) | Reference |
|---|---|---|---|---|---|---|
| 4-methoxy-N-methylbenzamide | C₉H₁₁NO₂ | Monoclinic | P2₁/c | N—H⋯O, C—H⋯π | 10.6 (1)° | iucr.orgresearchgate.netnih.gov |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₅H₁₄N₂O₅ | Monoclinic | P2₁/n | N—H⋯O, C—H⋯O | 28.17 (13)° & 26.47 (13)° | researchgate.net |
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | C₁₄H₁₂FNO₂ | Orthorhombic | P2₁2₁2₁ | N—H⋯O, C—H⋯O, C—H⋯F | 27.06 (7)° | researchgate.net |
| 4-Hydroxy-N-methylbenzamide | C₈H₉NO₂ | Monoclinic | Cc | O—H⋯O, C—H⋯N | 3.0 (2)°, 4.0 (3)°, 3.3 (9)° | researchgate.net |
Implications of Solid-State Structure for Molecular Behavior
The solid-state structure of a compound, defined by its crystal packing and intermolecular interactions, has profound implications for its macroscopic properties and molecular behavior. The specific arrangement of molecules in the crystal lattice is not merely a static blueprint but dictates the material's physical characteristics, such as solubility, melting point, and stability.
The network of hydrogen bonds is a primary determinant of these properties. Strong and extensive hydrogen-bonding networks, like the O-H···O chains observed in 4-hydroxy-N-methylbenzamide, typically lead to higher melting points and lower solubility in non-polar solvents. researchgate.net The nature of these bonds is also critical; computational studies on benzamide derivatives have shown that the dynamics of these hydrogen bonds, including proton transfer phenomena, are key aspects of their molecular behavior.
The planarity of the benzamide moiety, influenced by substituents, affects the degree of π-electron conjugation between the aromatic ring and the amide group. A more planar structure, as seen in 4-methoxy-N-methylbenzamide, enhances electronic delocalization, which can influence the molecule's spectroscopic properties and reactivity. iucr.orgresearchgate.net Conversely, significant twisting, as induced by bulky or multiple substituents, can disrupt this conjugation and alter the molecule's electronic character. researchgate.net
Computational and Theoretical Chemistry Studies of 4 Methoxy 2 Methylbenzamide
Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a molecule like 4-Methoxy-2-methylbenzamide, this analysis would reveal key structural parameters.
For instance, in a study of the related compound 3-amino-4-methoxy benzamide (B126) , DFT calculations at the B3LYP/6-311++G** level of theory were used to determine its optimized structure. Such a study on this compound would yield precise bond lengths and bond angles. For example, one would expect to determine the C-C bond lengths within the benzene (B151609) ring, the C-O and O-C bonds of the methoxy (B1213986) group, and the C-N and C=O bonds of the amide group. Dihedral angles, which describe the rotation around bonds, are also critical. For example, the planarity of the molecule, indicated by the dihedral angle between the amide group and the benzene ring, influences the degree of π-electron conjugation.
Conformational analysis would also investigate the different spatial arrangements of the methyl and methoxy groups relative to the benzamide core to identify the most stable conformer.
Table 1: Representative Optimized Geometric Parameters for a Benzamide Derivative (3-amino-4-methoxy benzamide) from DFT Calculations (Note: This table is illustrative and does not represent data for this compound)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (ring average) | ~1.39 |
| C=O | ~1.24 | |
| C-N | ~1.36 | |
| C-O (methoxy) | ~1.37 | |
| Bond Angle | C-C-C (ring average) | ~120 |
| O=C-N | ~122 |
Vibrational Frequency Assignments and Spectral Predictions
Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov
For this compound, DFT calculations would predict the vibrational modes associated with the stretching and bending of its various functional groups, including:
N-H stretching and bending of the amide group.
C=O stretching of the carbonyl group.
C-N stretching of the amide linkage.
Aromatic C-H stretching and bending.
C-O stretching of the methoxy group.
CH₃ stretching and bending of the methyl and methoxy groups.
Studies on similar molecules, such as 3-amino-4-methoxy benzamide , have shown that theoretical frequencies calculated using DFT methods are in good agreement with experimental FT-IR and FT-Raman spectra, often with the application of a scaling factor to account for anharmonicity. nih.gov
Table 2: Illustrative Vibrational Frequency Assignments for a Benzamide Derivative (Note: This table is illustrative and does not represent data for this compound)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch | ~3400 |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (methyl) | ~2950 |
| C=O stretch | ~1680 |
| N-H bend | ~1620 |
| C-C stretch (ring) | ~1580 |
Electronic Structure Analysis
The following analyses provide a deeper understanding of the electronic properties of a molecule, including charge distribution, bonding interactions, and chemical reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis examines the charge transfer and delocalization of electrons within a molecule. It provides insights into hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and vacant orbitals. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the carbonyl π* anti-bonding orbital, a characteristic feature of amides. It would also reveal interactions involving the methoxy and methyl substituents with the aromatic ring.
In a study of 3-amino-4-methoxy benzamide , NBO analysis was used to confirm the presence and nature of intramolecular hydrogen bonding by evaluating the interaction energy between the lone pair of the oxygen atom and the anti-bonding orbital of the N-H bond.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding or electrophilic interaction. The hydrogen atoms of the amide group would exhibit positive potential. The methoxy group would also influence the electrostatic potential of the aromatic ring. Such an analysis on 3-amino-4-methoxy benzamide clearly identified the reactive sites of the molecule.
Natural Charge Distribution Analysis
This analysis calculates the distribution of electronic charge among the atoms of a molecule. It provides a quantitative measure of the partial charges on each atom, which influences the molecule's polarity and intermolecular interactions. For this compound, this analysis would reveal the charge distribution across the aromatic ring, the amide group, and the methoxy and methyl substituents, offering further insight into its electronic nature. For example, in 3-amino-4-methoxy benzamide , the calculated natural charges on the oxygen atoms were used to understand the effects of intramolecular hydrogen bonding.
Aromaticity and Stability Assessments
Computational chemistry provides powerful tools for evaluating the aromaticity and stability of molecules like this compound. These assessments are crucial for understanding the molecule's electronic structure and reactivity.
Harmonic Oscillator Model of Aromaticity (HOMA) Index
The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used geometric descriptor of aromaticity. It quantifies the degree of aromatic character of a cyclic system based on the deviation of its bond lengths from an optimal value, with a HOMA value of 1 representing a fully aromatic system like benzene, and a value of 0 indicating a non-aromatic system. researchgate.netmdpi.com The index is calculated using the lengths of the bonds forming the ring.
In computational studies of substituted benzamides, the HOMA index is employed to understand how substituents and intramolecular interactions, such as hydrogen bonding, affect the aromaticity of the benzene ring. For instance, in a theoretical study on the related compound 3-amino-4-methoxybenzamide, the HOMA index for the benzene ring was calculated to be 0.98115. ias.ac.in This value, being very close to 1, indicates that there is no significant deviation from aromaticity in the benzene ring, suggesting that the molecular geometry is not substantially altered by the presence of substituents and potential intramolecular hydrogen bonding. ias.ac.in Similar analyses for this compound would provide quantitative insight into the electronic delocalization and stability of its phenyl ring.
Table 1: HOMA Index for a Related Benzamide Derivative
| Compound | HOMA Index | Interpretation |
|---|
This interactive table provides data on the HOMA index for a structurally similar compound, illustrating the application of this computational metric.
Intramolecular Hydrogen Bonding Energy Calculations from Topological Studies
The presence and strength of intramolecular hydrogen bonds are critical to the conformation and stability of a molecule. In substituted benzamides, such as this compound, an intramolecular hydrogen bond can potentially form between the amide proton and the oxygen of the methoxy group, or between the carbonyl oxygen and a hydrogen on the methyl group, although the former is more common in related structures.
Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), is a powerful method for identifying and characterizing non-covalent interactions like hydrogen bonds. researchgate.netnih.gov This method analyzes the electron density distribution (ρ(r)) to locate bond critical points (BCPs) between the atoms involved in the interaction. The properties at these BCPs, such as the electron density and its Laplacian (∇²ρ(r)), provide evidence for the existence of a hydrogen bond.
Furthermore, the energy of the intramolecular hydrogen bond (E_HB) can be estimated from the potential energy density (V(r)) at the bond critical point. nih.gov For example, in studies of 3-amino-4-methoxybenzamide, the intramolecular hydrogen bonding energy was successfully calculated using this topological approach, confirming the presence and quantifying the strength of the interaction. ias.ac.inresearchgate.net This type of calculation is essential for a complete understanding of the conformational preferences and energetic landscape of this compound.
High-Level Quantum-Chemical Methods for Thermochemical Properties
Accurate determination of thermochemical properties, such as the enthalpy of formation, is fundamental for understanding the energetics of chemical reactions. High-level quantum-chemical methods are indispensable for obtaining reliable theoretical thermochemical data, which can be used to validate or supplement experimental measurements. researchgate.net
Composite methods like the Gaussian-n (Gn) theories, such as G4 and G3MP2, are particularly well-suited for this purpose. researchgate.netresearchgate.net These methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level computation at a more manageable cost. They have been successfully applied to determine the gas-phase enthalpies of formation for a range of aromatic compounds, including substituted benzamides. researchgate.net
A comprehensive study on methyl- and methoxy-benzamides utilized the G4 method to validate experimental enthalpies of formation derived from combustion calorimetry. researchgate.net The excellent agreement between the high-level theoretical and experimental results provides a mutual validation and establishes a benchmark for the thermochemical data of these compounds. researchgate.net Such computational approaches are critical for creating extensive and reliable thermochemical databases. github.comarxiv.org
Table 2: Application of High-Level Quantum-Chemical Methods
| Method | Property Calculated | Application |
|---|---|---|
| G4 researchgate.net | Gas-phase enthalpy of formation | Validation of experimental data for methoxy-benzamides. |
| G3MP2 researchgate.net | Gas-phase enthalpy of formation | Thermochemical analysis of related methyl benzoates. |
This interactive table showcases various high-level quantum-chemical methods and their applications in determining the properties of compounds related to this compound.
Computational Insights into Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating complex reaction mechanisms at the molecular level. acs.orgresearchgate.net For derivatives of benzamide, DFT studies have provided profound insights into various transformations, including catalyzed C-H functionalization, hydrolysis, and annulation reactions.
For example, computational studies on the Rh(III)-catalyzed C–H activation and intermolecular annulation of benzamide derivatives have detailed the reaction steps, including the initial C-H activation, carborhodation, and catalyst regeneration. acs.org These calculations can reveal the roles of directing groups, the influence of steric and electronic effects on regioselectivity, and the nature of key transition states.
Similarly, the mechanisms of palladium-catalyzed reactions involving N-methoxy benzamides and arynes have been computationally investigated. researchgate.net These studies can trace the catalytic cycle, identify crucial intermediates like palladacycles, and explain the observed product distributions. researchgate.net DFT has also been used to explore the alkaline hydrolysis mechanism of N-substituted benzamides, proposing pathways involving intramolecular or water-assisted intermolecular proton transfer and identifying the rate-determining steps. researchgate.net
Computational investigations also shed light on the role of different metal catalysts (e.g., Ru(II), Rh(III), Pd(II)) and directing groups in C-H functionalization reactions, providing a systematic understanding of how these components influence the reaction outcome. acs.org These mechanistic insights are invaluable for the rational design of new synthetic methods and catalysts.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzene |
Mechanistic Studies of Reactions Involving 4 Methoxy 2 Methylbenzamide and Benzamide Derivatives
Mechanistic Pathways of Amide Formation and Modification
The formation of the amide bond is a cornerstone of organic chemistry. Mechanistic studies in this area focus on understanding how the relatively unreactive carboxylic acid and amine precursors are converted to the stable amide linkage.
Kinetic studies and isotopic labeling are powerful tools for probing reaction mechanisms. By substituting an atom with its heavier isotope, chemists can determine if the bond to that atom is broken in the rate-determining step of a reaction, an effect known as the kinetic isotope effect (KIE).
Deuterium (B1214612) labeling experiments have been instrumental in clarifying the mechanism of certain amide modification reactions. For instance, in a manganese-catalyzed methoxymethylation of primary amides using methanol (B129727), experiments with methanol-d1 (CH₃OD) and methanol-d4 (B120146) (CD₃OD) confirmed that methanol acts as both a C₁ source and a nucleophile, consistent with an Interrupted Borrowing Hydrogen (IBH) strategy. rsc.org Similarly, KIE studies on the zirconium-mediated conversion of primary amides to nitriles using a deuterated N-D analogue showed a KIE value close to unity (kH/kD = 1.07), suggesting that the N-H bond is not cleaved in the rate-determining step. nih.gov
In the study of the Pin1 peptidyl-prolyl isomerase, which catalyzes the isomerization of amide bonds, kinetic isotope effects were used to distinguish between proposed mechanisms. nih.govacs.org A normal secondary KIE was observed for a Ser-d₃ labeled substrate (kH/kD = 1.6 ± 0.2), indicating that the serine carbonyl does not rehybridize from sp² to sp³ in the rate-limiting step, thereby ruling out a nucleophilic addition mechanism. nih.govacs.org Conversely, an inverse secondary KIE (kH/kD = 0.86 ± 0.08) for a Pro-d₇ labeled substrate suggested rehybridization of the prolyl nitrogen from sp² to sp³, supporting a twisted amide transition state mechanism. nih.govacs.org
Isotopic labeling is also crucial in tracking the structural evolution of aggregating peptides, such as in amyloid formation, providing residue-specific kinetic information. pnas.org
Table 1: Kinetic Isotope Effect (KIE) Data in Amide Reaction Mechanisms
| Reaction | Labeled Substrate | KIE (kH/kD) | Mechanistic Implication | Source |
|---|---|---|---|---|
| Zirconium-Mediated Amide to Nitrile Conversion | N-Deuterated Benzamide (B126) | 1.07 | N-H bond cleavage is not rate-determining. | nih.gov |
| Pin1-Catalyzed Proline Isomerization | Ser-d₃ Labeled Peptide | 1.6 ± 0.2 | Rules out nucleophilic addition via serine carbonyl rehybridization. | nih.govacs.org |
The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a stable ammonium-carboxylate salt. Catalysts and activating agents are used to generate more reactive intermediates. In the Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid, theoretical calculations suggest the involvement of a dicationic "superelectrophile" as the key intermediate that reacts with the aromatic ring. nih.gov
In transition metal-catalyzed reactions, the intermediates are typically organometallic complexes. For example, in the palladium-catalyzed synthesis of primary benzamides from aryl bromides, the proposed pathway involves the formation of a nitrile intermediate via a palladium-catalyzed reaction, which is then hydrated. rsc.org In PhIO-mediated oxidation of 2-aryloxybenzamides, a proposed mechanism involves an oxonium intermediate, followed by intramolecular nucleophilic attack from the amide's nitrogen to form a six-membered intermediate. mdpi.com
Metabolic studies of thiazolidinedione (TZD) derivatives, including a complex benzamide named MRL-A, suggest that P450-mediated S-oxidation leads to the scission of the TZD ring, forming a putative sulfenic acid intermediate. acs.org This reactive species can then be trapped or undergo further reactions. acs.org
Kinetic Studies and Isotopic Labeling Experiments
C-H Activation and Functionalization Mechanisms
Directly converting inert C-H bonds into new chemical bonds is a highly atom- and step-economical strategy in modern synthesis. Benzamides are excellent substrates for these reactions, as the amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position.
A variety of transition metals, including rhodium, cobalt, palladium, and copper, are used to catalyze the C-H activation of benzamides. nih.govbeilstein-journals.orgacs.orgbeilstein-journals.orgrsc.org The general mechanism often begins with the coordination of the amide's directing group (frequently an N-bound auxiliary like an 8-aminoquinoline (B160924) group) to the metal center. rsc.org This is followed by the cleavage of the ortho C-H bond to form a cyclometalated intermediate. beilstein-journals.orgresearchgate.net This step is often referred to as a concerted metalation-deprotonation (CMD) process. nih.govacs.org
In many cases, an oxidant is required to complete the catalytic cycle. beilstein-journals.org For instance, cobalt-catalyzed C-H activation/annulation of benzamides with alkynes can use AgNO₃ as an oxidant to regenerate the active Co(III) species. nih.gov The proposed cycle involves:
Formation of a Co(III) complex.
Aminoquinoline-assisted C-H bond activation to form a cobaltacycle intermediate.
Coordinative insertion of an alkyne into the C-Co bond.
Reductive elimination to yield the product and a Co(I) species, which is then re-oxidized. nih.gov
Recent advancements focus on using more sustainable conditions, such as employing visible-light photoredox cycles to regenerate the catalyst, thereby avoiding stoichiometric metal oxidants and allowing reactions to proceed at room temperature under an oxygen atmosphere. beilstein-journals.org
Table 2: Transition Metals and Conditions in Benzamide C-H Activation
| Metal Catalyst | Directing Group | Oxidant/Co-catalyst | Reaction Type | Source |
|---|---|---|---|---|
| Cobalt (Co) | 8-Aminoquinoline | AgNO₃, KOAc | Annulation with Alkynes | nih.gov |
| Rhodium (Rh) | Amide | [Cp*RhCl₂]₂ | Cycloaddition with Methylenecyclopropanes | rsc.org |
| Copper (Cu) | 8-Aminoquinoline | - | Perfluoroalkylation (with photoredox) | beilstein-journals.org |
| Palladium (Pd) | PIP Amide | Electrochemical | Bromination | rsc.org |
When a benzamide substrate has multiple C-H bonds or reacts with an unsymmetrical partner, the selectivity of the reaction becomes critical. The directing group strategy inherently provides high regioselectivity for the ortho position of the benzamide.
In reactions with unsymmetrical alkynes, the regioselectivity of the alkyne insertion can be an issue. For example, cobalt-catalyzed annulation of benzamides with fluoroalkylated alkynes yielded 3- and 4-fluoroalkylated isoquinolinones with approximately 70% regioselectivity for one isomer. nih.gov The specific outcome often depends on a delicate balance of steric and electronic factors in the transition state of the migratory insertion step.
In the electrophilic cyclization of 2-(1-alkynyl)benzamides, the regioselectivity of the nucleophilic attack is determined by the nature of the amide. The reaction proceeds via O-cyclization, where the amide oxygen attacks the alkyne, rather than N-cyclization. nih.gov This preference is explained by Hard and Soft Acids and Bases (HSAB) theory, where the harder oxygen atom preferentially attacks the hard iodine-alkyne π-complex. nih.gov
Stereoselectivity is also a key consideration, particularly in the formation of chiral molecules. For example, iridium-catalyzed C-H amidation of acrylamides affords (Z)-enamides with excellent stereoselectivity. acs.org The development of asymmetric C-H activation reactions using chiral ligands is an active area of research aimed at controlling the stereochemical outcome of C-C bond formations. u-tokyo.ac.jp
Transition Metal-Catalyzed C-H Activation in Benzamides
C-N Bond Activation and Cleavage Processes
The amide C-N bond is exceptionally stable due to resonance, making its cleavage a significant chemical challenge. acs.orgresearchgate.net However, developing methods for this transformation is highly desirable as it would allow amides, often used as directing groups in C-H functionalization, to be subsequently modified or removed.
Nickel catalysis has emerged as a powerful tool for activating the typically inert C-N bonds of amides. acs.org By using specific ligands, such as N-heterocyclic carbenes (e.g., SIPr), the C-N bond of N-alkyl-N-phenyl benzamides can be cleaved and coupled with various nucleophiles, including alcohols to form esters. acs.org This strategy allows for the late-stage functionalization of complex molecules where the amide group first directs a C-H functionalization and is then transformed into another functional group. acs.org
Mechanistic studies on ruthenium-catalyzed deaminative coupling reactions suggest that the reaction proceeds through the formation of an imine intermediate, which is then converted to the final alkylated product. marquette.edu Hammett plot analysis and isotope effect studies are used to probe the electronic demands and key bond-breaking/forming events in these catalytic cycles. marquette.edu
Electrochemical methods also offer a sustainable approach to amide activation. A protocol for the direct esterification of primary amides involves the in situ electrochemical formation of an N-bromobenzamide intermediate. acs.org This intermediate is then susceptible to a hydrogen-bond-assisted nucleophilic attack by an alcohol, leading to the cleavage of the N-C(O) bond and formation of the ester product. acs.org
Ruthenium-Catalyzed Deaminative Coupling Reactions
Substituent Effects on Reaction Mechanisms
Substituents on the aromatic ring of benzamide derivatives, such as the methoxy (B1213986) and methyl groups in 4-Methoxy-2-methylbenzamide, exert significant electronic and steric effects that can alter reaction rates and selectivity. These influences are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.netdalalinstitute.com
Electronic Effects: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can stabilize or destabilize intermediates and transition states in a reaction pathway.
Electron-Withdrawing Groups (EWGs): In the formation of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide, EWGs on the benzaldehyde (B42025) ring were found to increase the rate of reaction. researchgate.net This is because they enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
Electron-Donating Groups (EDGs): In some ruthenium-catalyzed deaminative coupling reactions, substrates with electron-releasing groups show a promotional effect. marquette.edumarquette.edu For example, in the coupling of para-substituted 2'-hydroxyacetophenones, a strong promotional effect was observed for ketone substrates with electron-releasing groups (ρ = -0.9 ± 0.2), indicating the buildup of positive charge in the transition state which is stabilized by EDGs. digitellinc.com
For this compound, the methoxy group (-OCH₃) is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating at the para position. The methyl group (-CH₃) is a weak electron-donating group (+I effect). The combined electronic effect would make the aromatic ring electron-rich, potentially influencing the rate of electrophilic aromatic substitution steps or the interaction with a metal catalyst.
Steric Effects: The methyl group at the ortho position in this compound introduces steric hindrance around the amide functionality. This can influence the approach of the catalyst and other reactants. In ruthenium-catalyzed C-H activation reactions, ortho-substituents can sometimes lead to lower yields or require more forcing conditions. rsc.org However, steric bulk can also be exploited to control regioselectivity, directing a reaction to a less sterically hindered position. rsc.org
A study of N-substituted benzamides using ¹³C NMR spectroscopy demonstrated that the resonance component of the C(O)NYZ group's effect on the aromatic ring remains remarkably consistent, while the inductive effect is more sensitive to the nature of the N-substituents. journals.co.za This suggests that for reactions sensitive to the electronic properties of the benzoyl group, the resonance effect will be a key factor.
Table 3: Predicted Substituent Effects of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Reactivity |
|---|---|---|---|---|
| 4-Methoxy (-OCH₃) | para | Strong Electron-Donating (Resonance) | Minimal | Increases electron density of the ring; stabilizes positive charge in transition states. |
| 2-Methyl (-CH₃) | ortho | Weak Electron-Donating (Inductive) | Significant | Hinders approach to the amide group and adjacent C-H bond; may influence regioselectivity. |
Applications in Advanced Organic Synthesis and Materials Science
4-Methoxy-2-methylbenzamide as a Synthetic Intermediate
This compound and its derivatives are valuable intermediates in the field of organic chemistry, serving as foundational structures for the assembly of more intricate molecules. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to build molecular complexity.
The structural framework of this compound is a key component in the synthesis of a variety of complex organic molecules. Its derivatives are often employed as building blocks in multi-step synthetic sequences. For instance, the corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid, is a precursor in the synthesis of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide . This more complex amide is synthesized through the coupling of the acid with 4,4-difluorocyclohexylamine, a method frequently used for creating peptidomimetics and other bioactive molecules .
Similarly, other substituted benzamides, such as 4-acetyl-2-methylbenzamide, function as crucial intermediates in the generation of more elaborate molecular architectures . The strategic placement of the methoxy (B1213986) and methyl groups on the benzamide (B126) ring influences the reactivity and conformational properties of the molecule, making it a versatile starting point for diverse synthetic targets.
Derivatives of this compound have been instrumental in the construction of complex heterocyclic ring systems, which are core scaffolds in many biologically active compounds. A notable example is the use of a brominated derivative, 2-bromo-5-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide, in the total synthesis of (±)-galanthamine smolecule.com. Galanthamine is a naturally occurring heterocyclic alkaloid used in the management of Alzheimer's disease. In this synthesis, an oxidative cyclization of the benzamide derivative is a key step in forming the intricate, bridged heterocyclic core of the target molecule smolecule.com.
Furthermore, related N-methoxy-N-methylbenzamides, such as 4-fluoro-N-methoxy-N-methylbenzamide, are utilized in the synthesis of pyridyl heterocycles . The reactivity of the Weinreb amide functionality in these compounds allows for controlled carbon-carbon bond formation, a critical step in building the heterocyclic ring.
This compound and its precursors can be used to generate a variety of other amides and esters through several synthetic routes. A direct application is the synthesis of N-benzyl-4-methoxy-2-methylbenzamide from phenyl 4-methoxy-2-methylbenzoate uva.nl. In this process, the ester of 4-methoxy-2-methylbenzoic acid undergoes aminolysis with benzylamine (B48309) in an iron-catalyzed reaction to yield the corresponding N-substituted amide with high efficiency uva.nl.
The general principle of converting esters to amides, known as aminolysis, is a fundamental transformation in organic synthesis tandfonline.com. While this reaction often requires heat, it can be used to produce primary, secondary, and tertiary amides tandfonline.com. The reverse reaction, the conversion of amides to esters, is also possible but typically requires harsh conditions, such as high temperatures and strong acids in the presence of a large excess of alcohol chemicalbook.com.
More sophisticated methods for amide synthesis from carboxylic acids, which are precursors to this compound, involve the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate amide bond formation under milder conditions chemicalbook.com.
The following table summarizes the synthesis of a derivative of this compound.
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| N-Benzyl-4-methoxy-2-methylbenzamide | Phenyl 4-methoxy-2-methylbenzoate | Benzylamine, Iron Catalyst | 83% | uva.nl |
Building Block for Heterocyclic Compounds
Catalytic and Reagent Applications in Organic Chemistry
While specific catalytic applications for this compound are not extensively documented, the broader class of N-substituted benzamides plays a significant role as reagents and in facilitating various organic reactions. The principles governing these reactions are applicable to this compound and its derivatives.
In a broader context, the synthesis of pyrimidines, a class of heterocyclic compounds, can be achieved through the condensation of amidines with carbonyl compounds acs.org. More advanced methods involve the electrophilic activation of secondary amides to react with alkynes in a three-component reaction to form polysubstituted pyrimidines acs.org.
N-methylbenzamide and its derivatives are utilized in acylation reactions, which are fundamental processes for introducing an acyl group into a molecule thieme-connect.com. For instance, palladium-catalyzed ortho-acylation of tertiary benzamides with arylglyoxylic acids allows for the selective functionalization of the aromatic ring acs.org. Although this example does not use this compound directly, it highlights the reactivity of the benzamide scaffold in directing acylation reactions.
Furthermore, N-methoxy-N-methylamides, also known as Weinreb amides, are widely used as acylating agents in organic synthesis. They react with organometallic reagents to produce ketones in a controlled manner. The N-methoxy-N-methylamide derived from 4-methoxy-2-methylbenzoic acid would be expected to participate in similar transformations. The synthesis of N-acyl sulfoximines has been achieved through an iron-catalyzed coupling reaction of N-methoxy arylamides with sulfoxides, showcasing another facet of their reactivity in acylation-type processes.
The following table provides an example of a related benzamide used in an acylation reaction.
| Reaction Type | Benzamide Derivative | Reagents and Conditions | Product | Yield | Reference |
| Ortho-Acylation | N,N-Diethyl-4-methylbenzamide | Arylglyoxylic Acid, Pd(TFA)₂, (NH₄)₂S₂O₈, DCE, 80 °C | 2-Benzoyl-N,N-diethyl-4-methylbenzamide | 75% | acs.org |
Facilitating Condensation Reactions
Integration into Advanced Materials Science
The unique chemical architecture of this compound, featuring a methoxy group, a methyl group, and a reactive amide functional group on a benzene (B151609) ring, makes it a compound of interest in materials science. Its structural attributes allow it to be integrated into various materials to enhance their properties or to serve as a foundational unit for the construction of more complex architectures.
Development and Modification of Polymers and Resins
The incorporation of specific small molecules into polymer chains or resin matrices is a well-established strategy for tailoring the final properties of the material. Benzamide derivatives are utilized in the development and modification of polymers and resins to improve physical characteristics. chemicalbook.com While direct, large-scale industrial application of this compound in specific polymers is not widely documented in public literature, its potential can be inferred from the functions of its constituent chemical groups and the behavior of similar compounds.
The process of polymer synthesis allows for the creation of materials with specific properties by adjusting factors like molecular weight and chemical composition. symeres.com Monomers can be customized to include particular functional groups, enabling the resulting polymers to achieve superior performance. symeres.com The structure of this compound offers several features that could be exploited for polymer modification. The N-H bond of the amide group provides a site for hydrogen bonding, which can significantly influence inter-chain interactions, and consequently, the mechanical and thermal properties of the polymer. The methoxy group can enhance solubility in certain organic solvents and affect the packing of polymer chains. chem960.com
The modification of epoxy resins, for instance, often involves blending with functionalized oligomers to improve properties like mechanical strength and moisture resistance. sapub.org A molecule like this compound could serve as a precursor to such functional oligomers or as a reactive additive in resin systems, where it could interact with the epoxy matrix to alter its characteristics.
Table 1: Potential Effects of this compound Functional Groups in Polymer Modification
| Functional Group | Potential Effect on Polymer Properties | Rationale |
| Amide (-CONHCH₃) | Increases inter-chain cohesion and thermal stability. | The capacity for hydrogen bonding introduces strong intermolecular forces between polymer chains. nih.gov |
| Methoxy (-OCH₃) | Modifies solubility and influences crystallinity. | The polar ether linkage can enhance solubility in polar organic solvents, while its presence can disrupt chain symmetry, potentially reducing crystallinity. chem960.com |
| Methyl (-CH₃) | Increases hydrophobicity and steric bulk. | The nonpolar methyl group can reduce water absorption and its size can affect how polymer chains pack together. |
| Aromatic Ring | Enhances thermal and mechanical stability. | The rigid structure of the benzene ring can increase the stiffness and heat resistance of the polymer backbone. |
Contribution to High-Performance Materials
High-performance materials are engineered to function reliably in demanding environments, exhibiting superior thermal stability, chemical resistance, and mechanical strength. In material science, compounds like N-methylbenzamide are incorporated into polymers to create high-performance materials suitable for the automotive, aerospace, and electronics industries. chemicalbook.com The inclusion of such molecules can enhance the physical properties of the base material, leading to improved performance characteristics. chemicalbook.com
The chemical structure of this compound suggests its potential as a valuable component in this domain. The rigid benzene ring and the potential for strong hydrogen bonding via the amide group can contribute significantly to the thermal stability of a polymer matrix. Its integration could raise the glass transition temperature (Tg) of the material, allowing it to retain its structural integrity at higher temperatures. Furthermore, the stable aromatic structure and the covalent bonds within the molecule contribute to resistance against chemical degradation. When incorporated into a polymer, these attributes can be transferred to the bulk material, enhancing its resilience in chemically active environments.
Table 2: Potential Applications in High-Performance Materials
| Industry | Potential Application | Property Enhancement by this compound |
| Aerospace | Interior components, lightweight structural composites. | Enhanced thermal stability to withstand temperature fluctuations; improved chemical resistance to aviation fuels and hydraulic fluids. chemicalbook.com |
| Automotive | Under-the-hood components, electronic housings. | High heat resistance; durability against oils and coolants. chemicalbook.com |
| Electronics | Circuit boards, encapsulants for sensitive components. | Improved thermal management and dielectric properties; resistance to solvents used in manufacturing. chemicalbook.com |
As a Material Building Block in Complex Structures
Beyond its role as an additive or modifier, this compound serves as a versatile "building block" for the synthesis of more complex molecules and materials. smolecule.combldpharm.com This utility is particularly relevant in the creation of advanced materials where precise molecular architecture is key to function. Its well-defined structure allows for its use as a monomer or a key intermediate in the synthesis of functional polymers and complex macromolecular structures.
In the synthesis of advanced polymers, such as specialty polyamides or polyimides, monomers with specific functionalities are required. The amide group of this compound can be hydrolyzed to a carboxylic acid, and the aromatic ring can undergo further functionalization, making it a suitable precursor for the synthesis of custom monomers. These monomers can then be polymerized to create materials with tailored properties.
The concept of using small, well-defined molecules extends to the construction of highly ordered materials like hyperbranched polymers or dendrimers. nih.gov These materials are characterized by their unique, tree-like topologies. The synthesis of such structures often relies on ABx-type monomers, and a molecule like this compound could be chemically modified to fit this role, enabling the creation of novel, high-functionality materials from the ground up. Its use as a building block is foundational to designing materials for specialized applications in fields ranging from electronics to biotechnology. smolecule.com
Table 3: this compound as a Building Block
| Complex Structure Type | Role of this compound | Potential Application of Final Material |
| Functional Polyamides | As a precursor to a diamine or dicarboxylic acid monomer. | Engineering plastics, specialty fibers. |
| Polymer-Supported Scaffolds | Used in the solid-phase synthesis of complex molecules attached to a polymer backbone. acs.org | Catalysis, combinatorial chemistry. |
| Hyperbranched Polymers | Modified to act as an AB₂-type monomer for step-growth polycondensation. nih.gov | Rheology modifiers, nanocarriers, coatings. |
| Organic Light-Emitting Diode (OLED) Materials | As a fragment in the synthesis of larger, conjugated molecules for emissive or charge-transport layers. bldpharm.com | Display technology, solid-state lighting. |
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-2-methylbenzamide, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves amidation of 4-Methoxy-2-methylbenzoic acid with methylamine or its derivatives. Key steps include:
- Precursor Preparation : 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0) can be oxidized to the corresponding benzoic acid using Jones reagent or potassium permanganate under acidic conditions .
- Amidation : Activate the carboxylic acid using coupling agents like EDCI/HOBt or convert it to an acid chloride (e.g., with thionyl chloride) before reacting with methylamine.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Purity >95% is achievable, as demonstrated for structurally similar 4-Methoxybenzamide (CAS 3424-93-9) .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for methoxy (δ 3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm, split patterns depend on substitution), and methyl groups (δ 2.3–2.5 ppm) .
- ¹³C NMR : Methoxy (δ 55–56 ppm), carbonyl (δ 165–170 ppm), and aromatic carbons (δ 110–130 ppm).
- IR Spectroscopy : Stretching vibrations for amide (N–H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) and methoxy (C–O: ~1250 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peak at m/z 179 (C₁₀H₁₃NO₂⁺) with fragmentation patterns confirming the methyl and methoxy substituents .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use respiratory protection (N95 mask) in dusty conditions .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Waste Management : Collect organic waste separately and dispose via certified chemical waste services .
- Storage : Store in airtight containers at 0–6°C for long-term stability, as recommended for similar methoxy-substituted benzamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in biological data (e.g., receptor binding vs. inactivity) may arise from:
- Structural Variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter steric/electronic profiles. For example, 4-amino-5-chloro-2-methoxybenzamide derivatives show dopamine D2 receptor affinity, while unsubstituted analogs may lack activity .
- Assay Conditions : Validate protocols using positive controls (e.g., domperidone for D2 receptor assays) and ensure consistent cell lines/pH conditions.
- Data Normalization : Express activity as % inhibition relative to controls to account for batch-to-batch variability.
Q. What strategies optimize receptor binding affinity in structural analogs of this compound?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position to enhance D2 receptor binding, as seen in antiemetic benzamide analogs .
- Conformational Restriction : Incorporate rigid moieties (e.g., diazepine rings) to improve fit with receptor pockets .
- Binding Assays : Use radioligand displacement assays (³H-spiperone for D2, ³H-GR65630 for 5-HT3) to quantify affinity changes .
Q. How do substituent variations impact the pharmacological activity of this compound derivatives?
Methodological Answer:
- Methoxy Position : 2-Methoxy groups enhance lipid solubility and blood-brain barrier penetration compared to para-substituted analogs .
- Methyl Group : The 2-methyl group reduces steric hindrance, improving receptor interaction.
- Hybrid Derivatives : Schiff base analogs (e.g., hydroxyl-methoxy substitutions) show dual antioxidant and antibacterial activity due to redox-active phenolic groups .
Q. How can researchers validate the stability and purity of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Purity Monitoring : Use HPLC-DAD (C18 column, mobile phase: acetonitrile/water) to detect impurities >0.1% .
- Stability Indicators : Degradation products (e.g., hydrolyzed benzoic acid) appear as new peaks at RRT 0.8–0.9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
